molecular formula C27H44O8 B000103 Turkesterone CAS No. 41451-87-0

Turkesterone

Cat. No.: B000103
CAS No.: 41451-87-0
M. Wt: 496.6 g/mol
InChI Key: WSBAGDDNVWTLOM-XHZKDPLLSA-N
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Description

Turkesterone is a naturally occurring ecdysteroid, a type of steroid hormone found in arthropods and certain plants. It is primarily derived from the plant Ajuga turkestanica, native to Central Asia. Ecdysteroids, including this compound, are known for their potential anabolic effects, which have garnered attention in the fitness and bodybuilding communities for their ability to promote muscle growth and enhance athletic performance .

Mechanism of Action

Target of Action

Turkesterone is a phytoecdysteroid, a plant-derived compound that is structurally similar to the insect steroid hormone 20-hydroxyecdysone . It primarily targets the ecdysteroid receptor (EcR) and Ultraspiracle (Usp) proteins, which are members of the nuclear receptor superfamily . These receptors regulate gene expression in a tissue- and development-specific manner .

Mode of Action

This compound interacts with its targets by binding to the ligand-binding domain of the ecdysteroid receptor . This binding triggers a series of biochemical reactions that lead to changes in the cell. This compound is believed to exert its effects by activating protein kinase B (Akt) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways play a crucial role in protein synthesis and muscle cell growth, potentially leading to increased muscle mass and improved recovery .

Biochemical Pathways

The activation of the mTOR pathway by this compound is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis . When mTOR is activated, it promotes the translation of specific genes involved in protein synthesis and inhibits the breakdown of proteins in muscle cells . This compound also enhances the mRNA translation process and promotes leucine uptake into muscle cells .

Pharmacokinetics

It’s known that this compound is a naturally occurring compound and is present in certain plant species . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the enhancement of muscle growth by increasing muscle protein synthesis . It optimizes the mRNA translation process, promotes leucine uptake into muscle cells, and attains a positive nitrogen balance, preventing muscle breakdown . This leads to increased muscle mass and improved recovery .

Future Directions

Turkesterone has burst into the fitness world with the hype that it’s a natural supplement that’s more effective than anabolic steroids but without all the adverse side effects . There have been multiple studies around this compound and the possible uses, but these were done in-vitro or in mice . More human-based studies are required to fully understand its potential benefits and mechanisms of action in human subjects .

Biochemical Analysis

Biochemical Properties

Turkesterone interacts with various enzymes, proteins, and other biomolecules. It is believed to interact with the ligand-binding domain of the ecdysteroid receptor . The cavity of this receptor is predicted to possess space in the vicinity of C-11/C-12 of the ecdysteroid .

Cellular Effects

This compound influences cell function by activating anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to interact with the ecdysteroid receptor, influencing the regulation of gene expression in a tissue- and development-specific manner .

Temporal Effects in Laboratory Settings

Current studies focus on its potential anabolic properties and its effects on muscle protein synthesis .

Dosage Effects in Animal Models

Research on this compound’s effects on muscle protein synthesis and the mTOR pathway in animal models is an area of growing interest . Some studies suggest that this compound can activate the mTOR pathway and enhance muscle protein synthesis in animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been studied for its potential to activate anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism .

Transport and Distribution

It is believed to interact with the ecdysteroid receptor, which could influence its localization or accumulation .

Subcellular Localization

It is believed to interact with the ecdysteroid receptor, which could influence its localization to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Turkesterone can be extracted from Ajuga turkestanica using solvents like methanol or ethanol. The extraction process typically involves grinding and macerating the plant material, followed by solvent extraction using methods such as Soxhlet extraction or maceration. The extract is then concentrated using a rotary evaporator to remove the solvent and obtain a this compound-rich extract .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ajuga turkestanica and efficient extraction processes. Chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are used to purify the crude extract. The purified this compound is then analyzed using spectroscopic techniques such as UV-Vis, mass spectrometry, and nuclear magnetic resonance (NMR) to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions: Turkesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form 11α-acyl derivatives through regioselective synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acyl derivatives of this compound, which retain significant biological activity .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAGDDNVWTLOM-XHZKDPLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41451-87-0
Record name Turkesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turkesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TURKESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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